molecular formula C21H15NO6 B14871824 2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate

2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate

Cat. No.: B14871824
M. Wt: 377.3 g/mol
InChI Key: DOYZODKUUCDFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate is a complex organic compound that features a bichromen structure with two oxo groups and a dimethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate typically involves a multi-step process. One common method includes the reaction of isatins with o-amino N-aryl/alkyl benzamides using iodine and tert-butyl hydroperoxide (TBHP) as oxidizing agents . This reaction proceeds under mild conditions and results in the formation of the desired product with good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.

    Substitution: The dimethylcarbamate moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique structure may be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. Molecular docking studies have shown that it can bind to DNA and act as an intercalator, which may explain its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate is unique due to its bichromen structure and the presence of both oxo and dimethylcarbamate groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H15NO6

Molecular Weight

377.3 g/mol

IUPAC Name

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C21H15NO6/c1-22(2)21(25)26-13-7-8-14-15(11-19(23)27-18(14)10-13)16-9-12-5-3-4-6-17(12)28-20(16)24/h3-11H,1-2H3

InChI Key

DOYZODKUUCDFOH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.